8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-[4-(Thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The azabicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the Triazole Ring:
Attachment of the Benzoyl and Thiophenyl Groups: The final steps involve Friedel-Crafts acylation to attach the benzoyl group and subsequent thiophenylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[4-(Thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
8-[4-(Thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-[4-(Thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane: shares similarities with other azabicyclo compounds and triazole derivatives.
Uniqueness
Structural Uniqueness: The combination of a bicyclic core with a triazole ring and thiophenyl group is unique, providing distinct chemical and biological properties.
Functional Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block for further synthesis.
This detailed overview highlights the significance and potential applications of 8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane in scientific research and industry
Properties
IUPAC Name |
(4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-20(15-5-3-14(4-6-15)19-2-1-11-26-19)24-16-7-8-17(24)13-18(12-16)23-10-9-21-22-23/h1-6,9-11,16-18H,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKQZLGIQJOZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=CS4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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